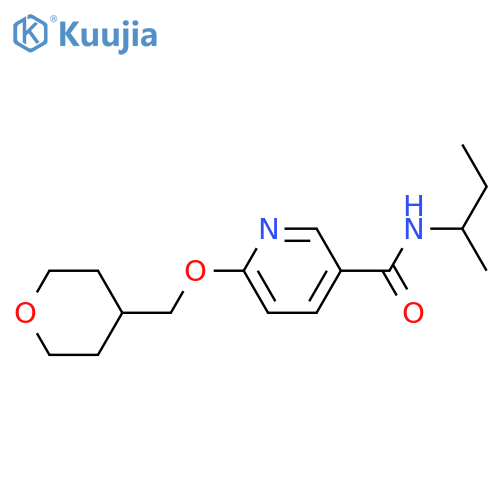

Cas no 2034364-06-0 (N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide)

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide

-

- インチ: 1S/C16H24N2O3/c1-3-12(2)18-16(19)14-4-5-15(17-10-14)21-11-13-6-8-20-9-7-13/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,18,19)

- InChIKey: ZPNTUDUHSCLIGN-UHFFFAOYSA-N

- ほほえんだ: C1=NC(OCC2CCOCC2)=CC=C1C(NC(CC)C)=O

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6475-4585-1mg |

N-(butan-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide |

2034364-06-0 | 90%+ | 1mg |

$54.0 | 2023-07-05 |

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide 関連文献

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamideに関する追加情報

Professional Introduction to N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide (CAS No. 2034364-06-0)

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide, a compound with the CAS number 2034364-06-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly its pyridine core and the presence of an amide functional group, make it a promising candidate for further investigation in drug discovery and development.

The compound's name highlights several key structural elements that contribute to its unique chemical properties. The N-butan-2-yl moiety introduces a butyl chain at the nitrogen position of the pyridine ring, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. Additionally, the 6-(oxan-4-ylmethoxy) group adds an oxygen-rich heterocycle to the pyridine framework, enhancing its potential for binding to specific biological receptors. The pyridine-3-carboxamide moiety at the end of the molecule further contributes to its complexity and functionality, making it a versatile scaffold for medicinal chemistry.

In recent years, there has been growing interest in developing novel compounds that target neurological disorders. Pyridine derivatives have shown promise in this area due to their ability to interact with various neurotransmitter receptors and ion channels. N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide is no exception, and preliminary studies suggest that it may have potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the degeneration of neurons and the accumulation of toxic protein aggregates, which can be mitigated by compounds that modulate neuronal activity.

The amide functional group in N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide plays a crucial role in determining its pharmacological properties. Amides are known for their ability to form hydrogen bonds, which can enhance binding affinity to biological targets. This property makes amide-containing compounds attractive for drug development, as it allows for fine-tuning of their interactions with specific receptors. Moreover, the presence of multiple hydrogen bond donors and acceptors in this molecule can improve its bioavailability and pharmacokinetic profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. N-butan-2-yl-6-(oxan-4-ylymethoxy)pyridine-3-carboxamide has been subjected to virtual screening using various computational methods to identify its potential binding sites on biological targets. These studies have revealed that the compound may interact with enzymes and receptors involved in neurodegenerative processes, suggesting its potential as a lead compound for further development.

The synthesis of N-butan-2-y1)-6-(oxan_4_ylmethoxy)pyridine_3_carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a pyridine intermediate followed by functionalization at the 3-position with an amide group. The introduction of the butyl chain at the nitrogen position and the oxan_4_ylmethoxy group at the 6-position are achieved through selective alkylation and methylation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

In vitro studies have provided valuable insights into the pharmacological properties of N-butan_2_y1)-6-(oxan_4_ylmethoxy)pyridine_3_carboxamide. These studies have demonstrated that the compound exhibits potent activity against several enzymes implicated in neurodegenerative diseases. For instance, it has shown inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Additionally, the compound has demonstrated interactions with other enzymes such as monoamine oxidase (MAO), which plays a role in regulating neurotransmitter levels.

The structural diversity introduced by the various substituents in N-butan_2_y1)-6-(oxan_4_ylmethoxy)pyridine_3_carboxamide allows for extensive molecular optimization to improve its pharmacological profile. By modifying the length and composition of the butyl chain or altering the oxygen-rich heterocycle, researchers can fine-tune its binding affinity and selectivity towards specific biological targets. This flexibility makes it an ideal scaffold for structure-based drug design approaches.

The development of novel therapeutic agents requires rigorous evaluation of their safety and efficacy before they can be translated into clinical use. Preclinical studies involving N-butan_2_y1)-6-(oxan_4_ylmethoxy)pyridine_3_carboxamide have focused on assessing its toxicity profile and pharmacokinetic properties. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects observed in animal models. Furthermore, its favorable pharmacokinetic profile suggests that it may exhibit good bioavailability and prolonged half-life upon oral administration.

The future prospects for N-butan_2_y1)-6-(oxan_4_ylmethoxy)pyridine_3_carboxamide are promising, given its potential therapeutic applications and favorable pharmacological properties. Further research is needed to elucidate its mechanism of action and optimize its chemical structure for improved efficacy and safety. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical trials and eventually bring new treatments for neurological disorders to patients worldwide.

2034364-06-0 (N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide) 関連製品

- 946346-94-7(5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate)

- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)

- 2228595-99-9(2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol)

- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)

- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)

- 888446-17-1(2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

- 1260672-44-3(5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid)

- 2098017-29-7(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 700860-40-8(N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide)